molecular formula C12H9Cl4NO3 B3567868 2,3,4,5-tetrachloro-6-(pyrrolidine-1-carbonyl)benzoic acid

2,3,4,5-tetrachloro-6-(pyrrolidine-1-carbonyl)benzoic acid

Cat. No.: B3567868
M. Wt: 357.0 g/mol
InChI Key: KKDDSLVLKBQARB-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloro-6-(pyrrolidine-1-carbonyl)benzoic acid is a synthetic organic compound characterized by the presence of multiple chlorine atoms and a pyrrolidine ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to ensure the desired purity and yield. The specific methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachloro-6-(pyrrolidine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .

Scientific Research Applications

2,3,4,5-Tetrachloro-6-(pyrrolidine-1-carbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrachloro-6-(pyrrolidine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and pyrrolidine ring can facilitate binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrachloro-6-(1,3-thiazol-2-ylamino)carbonylbenzoic acid
  • 2,3,4,5-Tetrachloro-6-(1-pyrrolidinylcarbonyl)benzoic acid

Uniqueness

2,3,4,5-Tetrachloro-6-(pyrrolidine-1-carbonyl)benzoic acid is unique due to its specific combination of chlorine atoms and a pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,3,4,5-tetrachloro-6-(pyrrolidine-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl4NO3/c13-7-5(11(18)17-3-1-2-4-17)6(12(19)20)8(14)10(16)9(7)15/h1-4H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDDSLVLKBQARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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